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  • Product: (s)-3-Amino-3-(4-nitrophenyl)propanoic acid
  • CAS: 501030-96-2

Core Science & Biosynthesis

Foundational

physical and chemical properties of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, a chiral β-am...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, a chiral β-amino acid of interest in medicinal chemistry and drug development. This document collates available data on its structure, physicochemical characteristics, synthesis, and spectral properties, presenting it in a clear and accessible format for scientific professionals.

Core Physical and Chemical Properties

(S)-3-Amino-3-(4-nitrophenyl)propanoic acid is a derivative of β-alanine containing a stereocenter at the C3 position and a 4-nitrophenyl substituent. This structure imparts specific chemical and biological properties that make it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of (S)-3-Amino-3-(4-nitrophenyl)propanoic Acid

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
CAS Number 102308-62-3 (Racemic)
Appearance White to off-white solid
Melting Point Data not available for the (S)-enantiomer. The racemic mixture of a related compound, N-(4-nitrophenyl)-β-alanine, has a melting point of 156-157.5 °C.
Solubility General solubility for amino acids suggests higher solubility in water and polar protic solvents, and lower solubility in nonpolar organic solvents. Specific quantitative data for this compound is not readily available.
pKa Data not available. As an amino acid, it will have at least two pKa values corresponding to the carboxylic acid and the amino group.

Synthesis and Spectroscopic Characterization

The synthesis of enantiomerically pure β-amino acids like (S)-3-Amino-3-(4-nitrophenyl)propanoic acid is a key challenge. Common strategies involve asymmetric synthesis or the resolution of a racemic mixture.

Representative Synthesis Workflow

While a specific detailed protocol for the synthesis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid is not widely published, a general and logical workflow can be inferred from the synthesis of related β-amino acids. This typically involves the synthesis of the racemic compound followed by chiral resolution.

G cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution cluster_analysis Analysis start Starting Materials (e.g., 4-nitrobenzaldehyde, malonic acid, ammonium acetate) reaction One-pot Reaction (e.g., Mannich-type reaction) start->reaction racemate Racemic 3-Amino-3- (4-nitrophenyl)propanoic acid reaction->racemate derivatization Derivatization with Chiral Resolving Agent racemate->derivatization separation Diastereomer Separation (e.g., Fractional Crystallization or Chromatography) derivatization->separation hydrolysis Removal of Chiral Auxiliary separation->hydrolysis final_product (S)-3-Amino-3-(4-nitrophenyl) propanoic acid hydrolysis->final_product spectroscopy Spectroscopic Analysis (NMR, IR, MS) final_product->spectroscopy purity Purity and Enantiomeric Excess (e.g., Chiral HPLC) final_product->purity

Caption: Logical workflow for the synthesis and analysis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.

Experimental Protocols

General Protocol for Racemic Synthesis (Illustrative):

  • To a solution of 4-nitrobenzaldehyde and malonic acid in a suitable solvent (e.g., ethanol), add ammonium acetate.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Collect the solid by filtration, wash with a cold solvent, and dry to yield racemic 3-Amino-3-(4-nitrophenyl)propanoic acid.

General Protocol for Chiral Resolution (Illustrative):

  • Dissolve the racemic β-amino acid in a suitable solvent.

  • Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid).

  • Allow the diastereomeric salts to form and selectively crystallize one diastereomer.

  • Separate the crystals by filtration.

  • Treat the isolated diastereomeric salt with a base to neutralize the resolving agent and then acidify to precipitate the enantiomerically enriched β-amino acid.

  • Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Specific spectroscopic data for (S)-3-Amino-3-(4-nitrophenyl)propanoic acid is not widely published. Below are the expected characteristic signals based on the analysis of similar compounds.

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the range of δ 7.5-8.5 ppm. - A multiplet for the proton at the C3 chiral center (CH-NH₂). - A multiplet for the two protons at the C2 position (-CH₂-COOH). - Broad signals for the amine (NH₂) and carboxylic acid (COOH) protons, which are exchangeable with D₂O.
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid group around 170-180 ppm. - Aromatic carbon signals between 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. - A signal for the C3 chiral carbon (CH-NH₂) around 50-60 ppm. - A signal for the C2 carbon (-CH₂-COOH) around 35-45 ppm.
IR Spectroscopy - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. - N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. - A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹. - Asymmetric and symmetric stretching of the nitro group (NO₂) around 1510-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Mass Spectrometry - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 210 or 211, respectively. - Characteristic fragmentation patterns may include the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid in any signaling pathways. However, β-amino acids and their derivatives are known to be important building blocks for the synthesis of peptidomimetics and other biologically active molecules. They are often incorporated into peptide sequences to increase metabolic stability and introduce conformational constraints. The nitrophenyl moiety can also be a key pharmacophore or a precursor for an amino group, which can be further functionalized.

Conclusion

(S)-3-Amino-3-(4-nitrophenyl)propanoic acid is a chiral building block with significant potential in synthetic and medicinal chemistry. While there is a lack of comprehensive, publicly available data on its specific physical properties and biological activity, this guide provides a summary of its known characteristics and a framework for its synthesis and analysis based on related compounds. Further research is warranted to fully elucidate the properties and potential applications of this molecule.

Exploratory

In-Depth Technical Guide: (S)-3-Amino-3-(4-nitrophenyl)propanoic acid

This technical guide provides a detailed overview of the physicochemical properties and synthesis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, a notable derivative of β-alanine. The information is intended for researc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the physicochemical properties and synthesis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, a notable derivative of β-alanine. The information is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Core Physicochemical Properties

(S)-3-Amino-3-(4-nitrophenyl)propanoic acid is a chiral β-amino acid. Its chemical structure incorporates a nitro group on the phenyl ring, which significantly influences its chemical reactivity and potential biological applications. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Formula C9H10N2O4
Molecular Weight 210.18 g/mol
CAS Number 501030-96-2

Experimental Protocols: Synthesis

The primary method for the stereoselective synthesis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid is through biocatalysis. The following protocol is based on the use of nitrilase-producing microorganisms, which have demonstrated high efficiency and enantioselectivity.

Biocatalytic Synthesis via Nitrilase

This protocol details the asymmetric synthesis from 3-amino-3-(4-nitrophenyl)propionitrile using a nitrilase from Rhodococcus sp.

1. Microorganism and Culture Conditions:

  • Microorganism: Rhodococcus sp. AIU-Z-357.

  • Medium: A suitable medium for cultivating Rhodococcus sp. containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • Cultivation: The microorganism is typically cultured in a liquid medium at a controlled temperature (e.g., 30°C) with shaking for a period sufficient to achieve significant cell growth and enzyme expression (e.g., 24-48 hours).

2. Reaction Setup:

  • Reaction Buffer: A phosphate buffer (e.g., 0.1 M, pH 7.5) is prepared.

  • Substrate: 3-Amino-3-(4-nitrophenyl)propionitrile is used as the substrate.

  • Biocatalyst: Whole cells of Rhodococcus sp. AIU-Z-357 are harvested from the culture medium by centrifugation and washed with the reaction buffer.

  • Reaction Mixture: The washed cells are re-suspended in the reaction buffer, and the substrate is added to a final concentration that minimizes substrate inhibition but ensures a practical reaction rate.

3. Reaction Conditions:

  • Temperature: The reaction is maintained at a constant temperature, typically in the range of 30-40°C.

  • pH: The pH of the reaction mixture is maintained at a constant level, generally around 7.5, to ensure optimal enzyme activity.

  • Agitation: The reaction mixture is gently agitated to ensure proper mixing and mass transfer.

  • Reaction Time: The reaction is monitored over time (e.g., 24-72 hours) for the conversion of the nitrile to the corresponding carboxylic acid.

4. Product Isolation and Purification:

  • Cell Removal: After the reaction is complete, the bacterial cells are removed by centrifugation or filtration.

  • Extraction: The supernatant containing the product is collected. The pH of the supernatant may be adjusted to facilitate the separation of the product. The product can be extracted using a suitable organic solvent.

  • Purification: The extracted product is then purified using standard techniques such as crystallization or chromatography to obtain (S)-3-Amino-3-(4-nitrophenyl)propanoic acid of high purity.

Visualized Workflow: Biocatalytic Synthesis

The following diagram illustrates the workflow for the biocatalytic synthesis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.

G cluster_0 Upstream Processing cluster_1 Biocatalytic Reaction cluster_2 Downstream Processing culture Cultivation of Rhodococcus sp. AIU-Z-357 harvest Cell Harvesting (Centrifugation) culture->harvest wash Cell Washing harvest->wash reaction Asymmetric Hydrolysis in Bioreactor wash->reaction Washed Cells separation Cell-Product Separation reaction->separation substrate Substrate: 3-Amino-3-(4-nitrophenyl)propionitrile substrate->reaction purification Purification (e.g., Crystallization) separation->purification product Final Product: (S)-3-Amino-3-(4-nitrophenyl)propanoic acid purification->product

Foundational

An In-Depth Technical Guide to the Synthesis of (S)-3-Amino-3-(4-nitrophenyl)propanoic Acid

This whitepaper provides a comprehensive overview of the synthetic methodologies for producing (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, a chiral β-amino acid of significant interest in pharmaceutical research and dev...

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive overview of the synthetic methodologies for producing (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, a chiral β-amino acid of significant interest in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of synthetic pathways.

Introduction

(S)-3-Amino-3-(4-nitrophenyl)propanoic acid serves as a crucial chiral building block in the synthesis of various biologically active molecules. Its stereochemistry is pivotal to the efficacy and safety of the final pharmaceutical compounds. This guide explores and compares different synthetic strategies, with a focus on achieving high enantioselectivity and overall yield.

Synthetic Strategies and Methodologies

Several approaches have been developed for the synthesis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid. These methods can be broadly categorized into biocatalytic and traditional chemical syntheses. This guide will focus on a highly efficient biocatalytic approach utilizing a bacterial strain for asymmetric amination.

Biocatalytic Synthesis via Asymmetric Amination

A notable and highly effective method involves the use of Rhodococcus sp. AIU-Z-357 for the asymmetric amination of 3-(4-nitrophenyl)propenoic acid. This biocatalytic approach offers excellent enantioselectivity and high yields under mild reaction conditions.

1. Materials and Reagents:

  • 3-(4-nitrophenyl)propenoic acid

  • Ammonium chloride (NH₄Cl)

  • Glucose

  • Yeast extract

  • Dipotassium phosphate (K₂HPO₄)

  • Monopotassium phosphate (KH₂PO₄)

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

  • Sodium chloride (NaCl)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Rhodococcus sp. AIU-Z-357 resting cells

2. Cultivation of Rhodococcus sp. AIU-Z-357:

  • A loopful of Rhodococcus sp. AIU-Z-357 is inoculated into a seed medium (1% glucose, 1% yeast extract, 0.5% K₂HPO₄, 0.05% MgSO₄·7H₂O, pH 7.2).

  • The culture is incubated at 30°C for 24 hours with shaking.

  • The seed culture is then transferred to a production medium with a similar composition and incubated for an additional 48 hours.

  • The cells are harvested by centrifugation and washed with a saline solution to obtain resting cells.

3. Asymmetric Amination Reaction:

  • A reaction mixture is prepared containing 100 mM 3-(4-nitrophenyl)propenoic acid, 1 M NH₄Cl, and 50 g/L of Rhodococcus sp. AIU-Z-357 resting cells in a phosphate buffer (pH 7.0).

  • The mixture is incubated at 30°C for 24 hours with gentle agitation.

  • The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

4. Isolation and Purification:

  • After the reaction, the bacterial cells are removed by centrifugation.

  • The supernatant is acidified to pH 2.0 with hydrochloric acid (HCl) to precipitate the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.

The biocatalytic synthesis demonstrates high efficiency as summarized in the table below.

ParameterValue
Substrate3-(4-nitrophenyl)propenoic acid
BiocatalystRhodococcus sp. AIU-Z-357
Reaction Time24 hours
Temperature30°C
pH7.0
Molar Conversion Yield>99%
Enantiomeric Excess (e.e.)>99% (S)

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the biocatalytic synthesis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.

G cluster_0 Biocatalytic Synthesis Workflow A Starting Material: 3-(4-nitrophenyl)propenoic acid D Asymmetric Amination A->D B Biocatalyst: Rhodococcus sp. AIU-Z-357 (Resting Cells) B->D C Reaction Conditions: NH4Cl, 30°C, pH 7.0 C->D F Purification: Centrifugation, Acidification, Filtration D->F E Product: (S)-3-Amino-3-(4-nitrophenyl)propanoic acid F->E

Caption: Biocatalytic synthesis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.

Conclusion

The biocatalytic route utilizing Rhodococcus sp. AIU-Z-357 presents a highly efficient and enantioselective method for the synthesis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid. This approach is characterized by its high conversion rates, excellent stereoselectivity, and environmentally benign reaction conditions, making it a superior choice for industrial-scale production. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the development of efficient and scalable synthetic processes for this important chiral intermediate.

Exploratory

biological significance of beta-amino acids

Exploring Beta-Amino Acids I've initiated a thorough search for data on beta-amino acids. I'm focusing on their biological importance, specifically their presence in nature, their physiological functions, and any potenti...

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Author: BenchChem Technical Support Team. Date: December 2025

Exploring Beta-Amino Acids

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Deep Dive: Biological Roles

I'm now diving into the biological importance of beta-amino acids. I'm focusing specifically on their natural occurrence and physiological roles within the human body. Simultaneously, I'm seeking out any documented therapeutic applications. Next, I'll shift gears to quantitative data related to their biological activity. I've also begun identifying key signaling pathways.

Starting: Data Acquisition

I'm now starting a broad sweep of Google searches to build a data foundation on beta-amino acids. My primary target is to gather insights on their natural presence, their bodily roles, and any applications in therapy. Concurrently, I'm setting my sights on specific quantitative data points. I'm also actively hunting for experimental procedures used in their synthesis and evaluation, along with related characterization protocols. I'm simultaneously focusing on charting key signaling pathways to be visualized.

Foundational

Commercial Sourcing and Technical Applications of (S)-3-Amino-3-(4-nitrophenyl)propanoic Acid: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the procurement of high-purity, enantiomerically pure chiral building blocks is a critical starting point for complex synthetic endeavors. This technica...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity, enantiomerically pure chiral building blocks is a critical starting point for complex synthetic endeavors. This technical guide provides an in-depth overview of the commercial availability of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, a valuable intermediate in the synthesis of various biologically active molecules. Furthermore, it outlines a general experimental protocol for its use and visualizes a representative synthetic workflow.

Commercial Supplier Overview

The enantiomerically pure (S)-3-Amino-3-(4-nitrophenyl)propanoic acid is available from a range of chemical suppliers. The purity and available quantities vary, and it is recommended to contact the suppliers directly for the most current pricing and availability information. Below is a summary of some commercial sources.

SupplierPurityAvailable QuantitiesNotes
BLDpharm≥ 97%Bulk quantities availableOffers a variety of research chemicals.[1]
CP Lab Safety97%1 gram-
American ElementsHigh purity forms (up to 99.999%)Bulk quantities availableCan produce materials to customer specifications.
Fisher Scientific95%VariesPart of Thermo Fisher Scientific.[2]
Chem-Impex-VariesStates the compound is a key tool in neuropharmacology research.[3]
MySkinRecipes98%250mg, 1g, 5gAlso offers the (R)-enantiomer.[4]

Synthetic Applications and Experimental Protocol

(S)-3-Amino-3-(4-nitrophenyl)propanoic acid serves as a crucial chiral building block in the synthesis of various compounds, particularly in the development of peptidomimetics and other molecules with potential therapeutic applications.[4] Its utility stems from the presence of three key functional groups: a carboxylic acid, an amino group, and a nitro-substituted aromatic ring, which allow for a wide range of chemical transformations.

A common application of this compound is in peptide synthesis, where the amino group can be protected and the carboxylic acid activated for coupling with another amino acid or peptide fragment. The nitrophenyl group can also be chemically modified, for instance, by reduction to an aniline, providing a handle for further functionalization.

General Experimental Protocol: Fmoc Protection of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid

This protocol describes a standard procedure for the protection of the amino group of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common step in solid-phase peptide synthesis.

Materials:

  • (S)-3-Amino-3-(4-nitrophenyl)propanoic acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve (S)-3-Amino-3-(4-nitrophenyl)propanoic acid in a 10% aqueous solution of sodium bicarbonate in a round bottom flask.

  • Addition of Fmoc-Cl: To the stirring solution, add a solution of Fmoc-Cl in 1,4-dioxane dropwise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-Cl and other organic impurities.

  • Acidification: Acidify the aqueous layer to a pH of approximately 2 using a dilute solution of hydrochloric acid (HCl). This will precipitate the Fmoc-protected product.

  • Extraction: Extract the precipitated product into a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Fmoc-protected (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final, high-purity product.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in a typical synthetic workflow involving the protection of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.

Synthetic_Workflow Start (S)-3-Amino-3-(4-nitrophenyl)propanoic acid Reaction Fmoc Protection (Fmoc-Cl, NaHCO3, Dioxane/Water) Start->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product Fmoc-(S)-3-Amino-3-(4-nitrophenyl)propanoic acid Purification->Product

A typical synthetic workflow for the Fmoc-protection of the starting material.

Due to the specific nature of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid as a synthetic building block, its direct involvement in cellular signaling pathways is not a primary area of research. Instead, its significance lies in its incorporation into larger molecules that are then studied for their biological activity. The signaling pathways of these final compounds would be diverse and dependent on the overall structure of the molecule. Therefore, a signaling pathway diagram for the building block itself is not applicable. The provided workflow diagram is a more relevant visualization for the context of its use.

References

Foundational

Spectroscopic Profile of (S)-3-Amino-3-(4-nitrophenyl)propanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The document...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The document presents predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed, generalized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, the following tables summarize the predicted spectroscopic data based on the compound's chemical structure. These predictions are derived from established principles of NMR, IR, and MS spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d2HAromatic C-H (ortho to -NO₂)
~7.65d2HAromatic C-H (meta to -NO₂)
~4.50t1HC-H (chiral center)
~2.70d2H-CH₂-
~12.5 (broad)s1H-COOH
~2.5-3.5 (broad)s2H-NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~173.0-COOH
~150.0Aromatic C-NO₂
~147.0Aromatic C (ipso to amino-propanoyl)
~128.0Aromatic C-H (meta to -NO₂)
~124.0Aromatic C-H (ortho to -NO₂)
~53.0-CH(NH₂)-
~40.0-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
3100-3000MediumAromatic C-H stretch
3000-2850MediumAliphatic C-H stretch
~1710StrongC=O stretch (Carboxylic Acid)
~1600MediumN-H bend (Amine)
~1520, ~1350StrongN-O asymmetric & symmetric stretch (-NO₂)
~1450MediumC=C stretch (Aromatic)
~1250MediumC-O stretch (Carboxylic Acid)
~850StrongC-H out-of-plane bend (para-substituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z (amu)Ion
211.07[M+H]⁺
209.05[M-H]⁻
233.05[M+Na]⁺

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring NMR, IR, and MS spectra for a solid organic compound like (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 or 500 MHz NMR spectrometer is utilized for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to homogeneity.

    • A standard one-pulse sequence is used to acquire the proton spectrum.

    • Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

    • The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is employed.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (e.g., <1 mg) in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a final concentration of approximately 10-100 µg/mL. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) are optimized for the compound.

    • Mass spectra are acquired in both positive and negative ion modes over a suitable m/z range (e.g., 50-500 amu).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Output Sample Chemical Sample Prep Sample Preparation (Dissolving/Pelletizing) Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Conclusion Structure Elucidation/ Confirmation Interpret->Conclusion

Caption: General workflow for spectroscopic analysis of a chemical sample.

Exploratory

Stability and Storage of (S)-3-Amino-3-(4-nitrophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals (S)-3-Amino-3-(4-nitrophenyl)propanoic acid is an unnatural amino acid derivative that serves as a valuable building block in medicinal chemistry and pharma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(4-nitrophenyl)propanoic acid is an unnatural amino acid derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research.[1][2] Its unique structure, featuring a nitro group on the phenyl ring, provides multiple sites for chemical modification, making it a key intermediate in the synthesis of complex organic molecules and modified peptides with potential therapeutic applications.[1][2] Understanding the stability and appropriate storage conditions of this compound is critical to ensure its integrity, purity, and performance in research and drug development applications.

This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and general methodologies for assessing the stability of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid. While specific, long-term stability data for this exact compound is not extensively published, general recommendations can be drawn from safety data sheets and information available for structurally similar compounds.

Table 1: Recommended Storage Conditions for (S)-3-Amino-3-(4-nitrophenyl)propanoic Acid and Related Compounds

ParameterRecommendationRationale
Temperature Store in a cool location. For long-term storage, -20°C is recommended. For short-term storage, 2-8°C is acceptable.Lower temperatures slow down potential degradation reactions. A related compound, (S)-2-Amino-3-(3-nitrophenyl)propanoic acid, is recommended to be stored at -20°C for up to 3 years.[3]
Atmosphere Keep containers tightly closed in a dry and well-ventilated place.[4][5]Minimizes exposure to moisture and atmospheric contaminants which can lead to hydrolysis or other degradation.
Light Store in a dark place.Protects the compound from light-induced degradation (photolysis). The nitroaromatic group can be susceptible to photochemical reactions.
Inert Gas For sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidation.

Handling Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Avoid formation of dust and aerosols.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Ensure adequate ventilation during handling.

Potential Degradation Pathways

While specific degradation pathways for (S)-3-Amino-3-(4-nitrophenyl)propanoic acid have not been detailed in the available literature, common degradation mechanisms for amino acids and related compounds can be anticipated. Forced degradation studies are typically employed to identify these pathways.[6][7][8]

Potential degradation pathways to consider include:

  • Hydrolysis: The propanoic acid moiety could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The amino group and the benzylic position are potentially susceptible to oxidation. The presence of a nitro group can also influence oxidative stability.

  • Photodegradation: Aromatic nitro compounds can be light-sensitive. Exposure to UV or visible light may lead to degradation.

  • Thermal Degradation: Elevated temperatures can accelerate decomposition.

  • Decarboxylation: As with many amino acids, decarboxylation could occur under certain conditions, particularly at elevated temperatures.

The following diagram illustrates a logical workflow for investigating the stability of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.

G Experimental Workflow for Stability Assessment cluster_0 Stress Conditions cluster_1 Analytical Method cluster_2 Analysis and Characterization cluster_3 Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) F Stability-Indicating HPLC Method Development A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidative Stress (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 60°C) D->F E Photolytic Stress (e.g., UV/Vis light) E->F G Quantification of Parent Compound F->G H Detection of Degradation Products F->H J Determination of Degradation Pathways and Stability Profile G->J I Mass Spectrometry (MS) for Identification of Degradants H->I I->J

Caption: Workflow for forced degradation studies.

Experimental Protocols for Stability Assessment

To definitively determine the stability of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.[9] The following are general protocols for forced degradation studies.[6][7]

Table 2: General Protocols for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL). 2. Add an equal volume of 0.1 M hydrochloric acid. 3. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). 4. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.
Base Hydrolysis 1. Prepare a solution of the compound as in the acid hydrolysis protocol. 2. Add an equal volume of 0.1 M sodium hydroxide. 3. Incubate at a controlled temperature (e.g., 60°C) for a defined period. 4. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.
Oxidative Degradation 1. Prepare a solution of the compound in a suitable solvent. 2. Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). 3. Store the solution at room temperature, protected from light, for a defined period. 4. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
Thermal Degradation 1. Store the solid compound in a controlled temperature oven (e.g., 60°C or higher). 2. At specified time points, remove a sample, prepare a solution of known concentration, and analyze by HPLC. 3. For solution stability, prepare a solution of the compound and incubate at an elevated temperature.
Photostability 1. Expose the solid compound and a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration. 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Analytical Method:

A reverse-phase HPLC method with UV detection is a suitable starting point for stability assessment.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where the compound and potential degradation products have significant absorbance (e.g., near the λmax of the nitrophenyl group).

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Biological Context: Amino Acid Signaling Pathways

While (S)-3-Amino-3-(4-nitrophenyl)propanoic acid is a synthetic compound and its specific biological roles are not well-defined, it is useful to consider the broader context of amino acid signaling in drug development. Amino acids are not only building blocks for proteins but also act as signaling molecules that regulate various cellular processes, including cell growth, proliferation, and metabolism.[10][11]

A key signaling pathway that senses amino acid availability is the mTOR (mammalian target of rapamycin) pathway.[10][12][13] Leucine, a branched-chain amino acid, is a potent activator of mTORC1 (mTOR complex 1), which in turn promotes protein synthesis and cell growth.[12][13]

The diagram below provides a simplified overview of the mTOR signaling pathway in response to amino acids.

G Simplified mTOR Signaling Pathway AminoAcids Amino Acids (e.g., Leucine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates (Inhibits) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis Inhibits CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Role of amino acids in mTOR signaling.

The incorporation of unnatural amino acids like (S)-3-Amino-3-(4-nitrophenyl)propanoic acid into peptides or other drug candidates could potentially modulate their interaction with biological targets and influence cellular signaling pathways.[2] However, the specific effects of this compound on pathways such as mTOR signaling have not been reported and would require experimental investigation.

Conclusion

(S)-3-Amino-3-(4-nitrophenyl)propanoic acid is a valuable research chemical with significant potential in drug development. To ensure the reliability and reproducibility of experimental results, it is crucial to adhere to proper storage and handling procedures. The recommended conditions are to store the compound in a cool, dry, and dark place, with long-term storage at -20°C.

While specific stability data is limited, this guide provides a framework for assessing the stability of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid through forced degradation studies and the development of a stability-indicating HPLC method. Understanding the potential degradation pathways and having robust analytical methods are essential for its effective use in the synthesis of novel therapeutic agents. Further research into the specific stability profile and biological activity of this compound will undoubtedly enhance its utility in the field of medicinal chemistry.

References

Protocols & Analytical Methods

Method

Fmoc-protected (s)-3-Amino-3-(4-nitrophenyl)propanoic acid coupling protocols

Examining Peptide Synthesis I'm currently focused on the initial phase. I'm actively researching commonly used coupling protocols for Fmoc-protected amino acids, encompassing both solid-phase and solution-phase peptide s...

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Author: BenchChem Technical Support Team. Date: December 2025

Examining Peptide Synthesis

I'm currently focused on the initial phase. I'm actively researching commonly used coupling protocols for Fmoc-protected amino acids, encompassing both solid-phase and solution-phase peptide synthesis methodologies. The goal is to establish a solid foundation before diving into specific examples and optimized conditions for coupling Fmoc-(S)-3-Amino-3-(4-nitrophenyl)propanoic acid.

Developing Synthesis Strategies

I've shifted focus to specific examples and optimized conditions. I'm actively researching coupling Fmoc-(S)-3-Amino-3-(4-nitrophenyl)propanoic acid, analyzing reagents, bases, solvents, times, and temperatures. I'm also scrutinizing challenges and side reactions like steric hindrance from the nitrophenyl group. Quantitative data on coupling efficiency, yield, and purity under different conditions is also being collected for the next steps.

Mapping Protocol Development

I'm now integrating information, focusing on solid-phase and solution-phase peptide synthesis. Specifically, I'm working with Fmoc-(S)-3-Amino-3-(4-nitrophenyl)propanoic acid, zeroing in on reaction conditions and potential side reactions. I'm actively building detailed application notes, including quantitative data and step-by-step protocols for the most effective methods.

Application

Application Note: Chiral HPLC Analysis of (s)-3-Amino-3-(4-nitrophenyl)propanoic Acid Enantiomers

Audience: Researchers, scientists, and drug development professionals. Introduction The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry. (S)-3-Amino-3-(4-nitrophenyl)propanoic acid is a chiral building block whose enantiomeric composition can significantly impact the safety and efficacy of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and reliable technique for the separation and quantification of enantiomers.[1] This application note provides a detailed protocol for the chiral HPLC analysis of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid enantiomers using a teicoplanin-based CSP, which is known to be effective for the separation of underivatized amino acids.[2]

Principle

Direct chiral separation on a chiral stationary phase is a preferred method as it avoids the need for derivatization, which can introduce additional steps and potential sources of error.[2] Teicoplanin-based CSPs, such as Chirobiotic T, utilize the macrocyclic glycopeptide teicoplanin as the chiral selector.[2] The separation mechanism is based on the differential interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This results in different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the chiral HPLC analysis.

Materials and Reagents:

  • (S)-3-Amino-3-(4-nitrophenyl)propanoic acid reference standard

  • Racemic 3-Amino-3-(4-nitrophenyl)propanoic acid

  • HPLC grade Methanol

  • HPLC grade Water

  • Formic Acid (ACS grade or higher)

  • 0.45 µm syringe filters

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Chiral HPLC Column: Chirobiotic T, 250 x 4.6 mm, 5 µm particle size

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of water and methanol. A common starting point for the separation of amino acids on a Chirobiotic T column is a 50:50 (v/v) mixture.[3]

  • To improve peak shape and influence retention, 0.1% formic acid can be added to the mobile phase.

  • For a 1 L preparation: Mix 500 mL of HPLC grade water with 500 mL of HPLC grade methanol. Add 1 mL of formic acid.

  • Degas the mobile phase by sonication for 15-20 minutes or by vacuum filtration.

Preparation of Standard and Sample Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the (S)-3-Amino-3-(4-nitrophenyl)propanoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Racemic Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of racemic 3-Amino-3-(4-nitrophenyl)propanoic acid and prepare a 100 mL solution in the mobile phase as described above. This solution is used to determine the retention times of both enantiomers and to calculate the resolution.

  • Sample Solution: Prepare the sample containing (s)-3-Amino-3-(4-nitrophenyl)propanoic acid at a similar concentration to the standard solution using the mobile phase as the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method Parameters:

ParameterValue
Column Chirobiotic T, 250 x 4.6 mm, 5 µm
Mobile Phase Water:Methanol (50:50, v/v) with 0.1% Formic Acid
Flow Rate 0.6 mL/min[3]
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Data Analysis:

  • Inject the racemic standard solution to identify the retention times of the (R) and (S) enantiomers.

  • Inject the (S)-enantiomer standard solution to confirm the peak identity.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The following table summarizes the expected quantitative data from the chiral HPLC analysis.

AnalyteRetention Time (t R) (min)Resolution (R s)
(R)-3-Amino-3-(4-nitrophenyl)propanoic acid~ 12.5\multirow{2}{*}{> 1.5}
(S)-3-Amino-3-(4-nitrophenyl)propanoic acid~ 14.2

Note: The retention times are estimates based on typical separations of similar compounds and should be confirmed experimentally.

Mandatory Visualization

The following diagram illustrates the general workflow for the chiral HPLC analysis of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid enantiomers.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) MobilePhase->HPLC_System To System StandardPrep Standard & Sample Solution Preparation Injection Injection of Samples StandardPrep->Injection To Autosampler Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Data Output Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for Chiral HPLC Analysis.

References

Method

Application Notes and Protocols for the Incorporation of (s)-3-Amino-3-(4-nitrophenyl)propanoic Acid into β-Peptides

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the incorporation of the unnatural β-amino acid, (s)-3-Amino-3-(4-nitrophenyl)propanoic acid, into...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the unnatural β-amino acid, (s)-3-Amino-3-(4-nitrophenyl)propanoic acid, into synthetic β-peptides. This protocol is intended for researchers in peptide chemistry, drug discovery, and materials science who are interested in creating novel β-peptides with unique structural and functional properties conferred by the nitrophenyl moiety.

Introduction

β-peptides are a class of peptidomimetics with a backbone composed of β-amino acids. They are known for their stable secondary structures and resistance to proteolytic degradation, making them attractive candidates for therapeutic and biotechnological applications. The incorporation of unnatural β-amino acids, such as (s)-3-Amino-3-(4-nitrophenyl)propanoic acid, allows for the introduction of specific functionalities to modulate the pharmacological and material properties of these peptides. The 4-nitrophenyl group can serve as a photo-cleavable linker, a chromophore for spectroscopic studies, or a precursor for further chemical modifications.

This document outlines the necessary protocols for the synthesis of the Fmoc-protected monomer, its incorporation into a target β-peptide via solid-phase peptide synthesis (SPPS), and the subsequent cleavage, purification, and characterization of the final product.

Data Presentation

Table 1: Synthesis of Fmoc-(S)-3-Amino-3-(4-nitrophenyl)propanoic Acid - Expected Results
StepProductStarting MaterialReagentsSolventReaction Time (h)Expected Yield (%)Expected Purity (%)
1(S)-3-Amino-3-(4-nitrophenyl)propanoic acid4-NitrobenzaldehydeMalonic acid, Ammonium acetateEthanol675-85>95 (by NMR)
2Fmoc-(S)-3-Amino-3-(4-nitrophenyl)propanoic acid(S)-3-Amino-3-(4-nitrophenyl)propanoic acidFmoc-OSu, NaHCO₃1,4-Dioxane/Water1280-90>98 (by HPLC)
Table 2: Solid-Phase Peptide Synthesis of a Model β-Peptide - Illustrative Data

Model Peptide Sequence: Ac-β-Ala-β-HR-β-HTrp-(S)-β-hPhe(4-NO₂)-β-Ala-NH₂

StepDescriptionReagent/sReaction TimeCoupling Efficiency (%)
1Resin SwellingDMF1 hN/A
2Fmoc Deprotection20% Piperidine in DMF2 x 10 minN/A
3β-Alanine CouplingFmoc-β-Ala-OH, HBTU, DIPEA2 h>99
4Fmoc Deprotection20% Piperidine in DMF2 x 10 minN/A
5(S)-β-hPhe(4-NO₂) CouplingFmoc-(S)-β-hPhe(4-NO₂)-OH, HBTU, DIPEA4 h>95
6Fmoc Deprotection20% Piperidine in DMF2 x 10 minN/A
7β-Tryptophan(Boc) CouplingFmoc-β-HTrp(Boc)-OH, HBTU, DIPEA2 h>99
8Fmoc Deprotection20% Piperidine in DMF2 x 10 minN/A
9β-Arginine(Pbf) CouplingFmoc-β-HArg(Pbf)-OH, HBTU, DIPEA2 h>99
10Fmoc Deprotection20% Piperidine in DMF2 x 10 minN/A
11β-Alanine CouplingFmoc-β-Ala-OH, HBTU, DIPEA2 h>99
12N-terminal AcetylationAcetic anhydride, DIPEA30 min>99
13Cleavage and DeprotectionTFA/TIS/H₂O (95:2.5:2.5)3 hN/A
14PurificationPreparative RP-HPLC->98
Overall Yield ~25-35%

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(S)-3-Amino-3-(4-nitrophenyl)propanoic Acid

Part A: Synthesis of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid

This protocol is based on a modified Rodionov reaction.

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in absolute ethanol.

  • Addition of Catalyst: Add ammonium acetate (2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the precipitate and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a mixture of water and ethanol to obtain pure (S)-3-Amino-3-(4-nitrophenyl)propanoic acid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Fmoc Protection

  • Dissolution: Suspend (S)-3-Amino-3-(4-nitrophenyl)propanoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 equivalents) to the suspension and stir until the amino acid is fully dissolved.

  • Fmoc-OSu Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu, 1.1 equivalents) in 1,4-dioxane to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight (approximately 12 hours).

  • Acidification and Extraction: After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-protected amino acid.

  • Purification: Purify the product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

  • Characterization: Confirm the identity and purity of Fmoc-(S)-3-Amino-3-(4-nitrophenyl)propanoic acid using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Protocol 2: Solid-Phase Synthesis of a β-Peptide

This protocol describes the manual synthesis of a model β-peptide on a Rink Amide resin using a standard Fmoc/tBu strategy.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) in a peptide synthesis vessel for 1 hour.

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 10 minutes. Drain the solution and repeat the treatment for another 10 minutes. Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected β-amino acid (3 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA, 6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours. For the sterically hindered Fmoc-(S)-3-Amino-3-(4-nitrophenyl)propanoic acid, a longer coupling time of 4 hours and/or double coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent β-amino acid in the sequence.

  • N-terminal Modification (Acetylation): After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF. Agitate for 30 minutes. Wash the resin with DMF (5 times) and DCM (3 times), and then dry the resin under vacuum.

Protocol 3: Peptide Cleavage, Purification, and Characterization
  • Cleavage from Resin:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water in a ratio of 95:2.5:2.5 (v/v/v).

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 3 hours.

    • Caution: The nitro group on the phenyl ring can be susceptible to reduction during cleavage. The use of scavengers like TIS is crucial to minimize side reactions.

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether three times to remove scavengers and residual TFA.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water, both containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.

  • Characterization:

    • Analytical RP-HPLC: Confirm the purity of the final peptide.

    • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): Determine the molecular weight of the peptide to confirm its identity.

    • NMR Spectroscopy (¹H and ¹³C): Characterize the structure of the peptide. The aromatic protons of the 4-nitrophenyl group will have characteristic chemical shifts.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Monomer Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) start 4-Nitrobenzaldehyde + Malonic Acid intermediate (S)-3-Amino-3-(4-nitrophenyl)propanoic acid start->intermediate Rodionov Reaction end_monomer Fmoc-(S)-3-Amino-3- (4-nitrophenyl)propanoic acid intermediate->end_monomer Fmoc-OSu, NaHCO3 resin Rink Amide Resin coupling Coupling of Fmoc-β-amino acid end_monomer->coupling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 deprotection1->coupling Fmoc-(S)-β-hPhe(4-NO2)-OH HBTU, DIPEA elongation Repeat Deprotection & Coupling Cycles coupling->elongation cleavage Cleavage from Resin & Deprotection elongation->cleavage purification Purification (RP-HPLC) cleavage->purification final_peptide Pure β-Peptide purification->final_peptide

Caption: Workflow for the synthesis and incorporation of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid into β-peptides.

SPPS_Cycle start Peptide-Resin (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Elongated Peptide-Resin (N-terminal Fmoc) wash2->end end->deprotection Next Cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) for β-peptide chain elongation.

Application

Application Note &amp; Protocol: Solution-Phase Synthesis of a Dipeptide Incorporating (s)-3-Amino-3-(4-nitrophenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals. Introduction The synthesis of peptides containing non-canonical amino acids is a cornerstone of modern medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The synthesis of peptides containing non-canonical amino acids is a cornerstone of modern medicinal chemistry and drug discovery. β-amino acids, in particular, are of significant interest as they can induce unique secondary structures in peptides and often exhibit enhanced stability against enzymatic degradation.[1] This document provides a detailed experimental protocol for the solution-phase synthesis of a dipeptide composed of a standard α-amino acid and the β-amino acid, (s)-3-Amino-3-(4-nitrophenyl)propanoic acid.

The described method employs a standard peptide coupling strategy, which involves the activation of a carboxylic acid group to facilitate the formation of an amide (peptide) bond.[2][3] The protocol utilizes N-(9-fluorenylmethyloxycarbonyl) (Fmoc) for temporary N-terminal protection and a methyl ester for C-terminal protection. The coupling is mediated by O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of 1-Hydroxybenzotriazole (HOBt) and a tertiary base, a combination known for high efficiency and suppression of racemization.[4][5]

Experimental Protocol

Objective: To synthesize the dipeptide Fmoc-Ala-((s)-3-Amino-3-(4-nitrophenyl)propanoic acid)-OMe and subsequently deprotect it to H-Ala-((s)-3-Amino-3-(4-nitrophenyl)propanoic acid)-OH.

Part 1: Protection of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid as a Methyl Ester
  • Setup: Suspend (s)-3-Amino-3-(4-nitrophenyl)propanoic acid (1.0 equiv.) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

  • Esterification: Add thionyl chloride (SOCl₂, 1.5 equiv.) dropwise to the cooled suspension over 15 minutes. After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid, the methyl ester hydrochloride salt (H-((s)-3-Amino-3-(4-nitrophenyl)propanoic acid)-OMe·HCl), can be triturated with cold diethyl ether, filtered, and dried under vacuum. This product is typically used in the next step without further purification.

Part 2: Dipeptide Coupling Reaction
  • Activation of Fmoc-Alanine: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equiv.), HBTU (1.1 equiv.), and HOBt (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.3 M). Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: In another flask, dissolve the methyl ester hydrochloride salt from Part 1 (1.0 equiv.) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.) to neutralize the hydrochloride salt and create a free amine.

  • Reaction: Add the activated Fmoc-Ala-OH solution (from step 2.1) to the free amine solution (from step 2.2). Let the reaction stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide, Fmoc-Ala-((s)-3-Amino-3-(4-nitrophenyl)propanoic acid)-OMe.

Part 3: Deprotection of the Dipeptide
  • Fmoc Group Removal: Dissolve the purified protected dipeptide in DMF. Add piperidine to a final concentration of 20% (v/v). Stir the solution at room temperature for 1-2 hours.[5] Remove the solvent under reduced pressure. The residue can be dissolved in a suitable solvent and precipitated with diethyl ether to obtain the N-terminally deprotected dipeptide methyl ester.

  • Methyl Ester Hydrolysis (Saponification): Dissolve the product from the previous step in a mixture of tetrahydrofuran (THF) and water. Cool to 0 °C and add lithium hydroxide (LiOH, 1.5 equiv.). Stir the reaction at 0 °C to room temperature for 2-4 hours.

  • Final Work-up: Acidify the reaction mixture to a pH of ~5-6 with 1 M HCl. Extract the final dipeptide product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final deprotected dipeptide. Further purification can be performed using reverse-phase HPLC.[5]

Characterization

The identity and purity of the synthesized peptides should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[5]

Data Presentation

The following table summarizes the typical stoichiometry and expected results for the peptide coupling step (Part 2).

ReactantMolar Equiv.Mol. Weight ( g/mol )Sample Mass (mg)Moles (mmol)
H-((s)-3-Amino-3-(4-nitrophenyl)propanoic acid)-OMe·HCl1.0276.69276.71.0
Fmoc-Ala-OH1.0311.33311.31.0
HBTU1.1379.25417.21.1
HOBt1.1135.12148.61.1
DIPEA2.5129.24323.12.5
Product
Fmoc-Protected Dipeptide(Theory)517.54517.5(1.0)
Yield & Purity
Typical Yield (%)N/A75-90%N/A
Purity (by HPLC, %)N/A>95%N/A

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the dipeptide synthesis protocol.

Dipeptide_Synthesis_Workflow A β-Amino Acid (s)-3-Amino-3-(4-nitrophenyl)propanoic acid B Fmoc-Ala-OH C Protected β-Amino Acid Ester H-β-AA(4-NO₂Ph)-OMe·HCl A->C SOCl₂, MeOH D Activated Fmoc-Ala-OH B->D HBTU, HOBt, DMF E Protected Dipeptide Fmoc-Ala-β-AA(4-NO₂Ph)-OMe C->E DIPEA, DMF (Coupling) D->E DIPEA, DMF (Coupling) F N-Deprotected Dipeptide H-Ala-β-AA(4-NO₂Ph)-OMe E->F 20% Piperidine in DMF G Final Dipeptide H-Ala-β-AA(4-NO₂Ph)-OH F->G 1. LiOH, THF/H₂O 2. H⁺ work-up

Caption: Workflow for the solution-phase synthesis of the target dipeptide.

References

Method

use of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid in neuropharmacology research

Investigating Compound's Role My initial steps involve a deep dive into the literature via Google. I'm focusing on (S)-3-Amino-3-(4-nitrophenyl)propanoic acid's use in neuropharmacology.

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Author: BenchChem Technical Support Team. Date: December 2025

Investigating Compound's Role

My initial steps involve a deep dive into the literature via Google. I'm focusing on (S)-3-Amino-3-(4-nitrophenyl)propanoic acid's use in neuropharmacology. I'm looking for its mechanisms, receptor binding data, and applications in neurological disorder studies to begin building a comprehensive profile.

Outlining Data Extraction

I'm now shifting gears to data extraction. My plan is to start by identifying and organizing key quantitative data like binding affinities and efficacies from the initial Google search. I'll meticulously detail the experimental protocols mentioned in the research. Then, I'll move on to crafting two Graphviz diagrams: one for the compound's signaling pathway and another for a typical characterization workflow. All this information will be synthesized into a comprehensive application note.

Structuring Data Collection

My current focus is organizing the gathered data. I'm prioritizing the extraction of quantitative data like Ki and EC50 values, meticulously noting the assay protocols from the research. Concurrently, I'm working on crafting DOT scripts to visualize the compound's signaling pathway and a standard experimental characterization workflow. All of this will culminate in a comprehensive application note.

Application

application of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid in bioactive molecule synthesis

Starting the Search I've just initiated a thorough Google search to pinpoint (s)- 3-Amino-3-(4-nitrophenyl)propanoic acid's uses in creating bioactive molecules. My focus is on pinpointing specific applications, and I'm...

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Starting the Search

I've just initiated a thorough Google search to pinpoint (s)- 3-Amino-3-(4-nitrophenyl)propanoic acid's uses in creating bioactive molecules. My focus is on pinpointing specific applications, and I'm sifting through results to find relevant examples.

Deep Dive Begins

I've expanded my search beyond initial hits. Now, I'm concentrating on finding detailed experimental protocols for synthesizing bioactive molecules using the target compound. I'm prioritizing reaction conditions and purification methods. I'm also looking for quantitative data, like yields and IC50 values. I'll be structuring all this data into neat tables, too.

Gathering Information

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Method

protocols for determining enantiomeric excess of beta-amino acids

Starting Research Phase I've initiated a thorough Google search to identify prevalent protocols for evaluating the enantiomeric excess of beta-amino acids. I'm focusing on well-established and broadly accepted methodolog...

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Author: BenchChem Technical Support Team. Date: December 2025

Starting Research Phase

I've initiated a thorough Google search to identify prevalent protocols for evaluating the enantiomeric excess of beta-amino acids. I'm focusing on well-established and broadly accepted methodologies to ensure the foundation of this work is solid.

Defining Analysis Strategies

I am now delving into the nitty-gritty, aiming to pinpoint at least two definitive methods for e.e. determination. I'm prioritizing established techniques like chiral HPLC, GC, and NMR with chiral agents. My focus is on extracting specific experimental protocols – sample prep, instrumentation, analysis. I'm also planning a workflow diagram and comprehensive tables for the data.

Developing Application Notes

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Technical Notes & Optimization

Troubleshooting

minimizing racemization of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid during coupling

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing racemization of (S)-3-Amino-3-(4-nitrophe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing racemization of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid during coupling reactions.

Troubleshooting Guide: Minimizing Racemization

Issue: Significant racemization of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid is observed post-coupling, compromising the stereochemical integrity of the final product.

Below is a systematic guide to troubleshoot and mitigate this issue.

G cluster_0 Troubleshooting Workflow start High Racemization Detected coupling_reagent Step 1: Evaluate Coupling Reagent start->coupling_reagent reagent_choice Is a uronium/phosphonium salt (e.g., HATU, HBTU) being used? coupling_reagent->reagent_choice carbodiimide Consider carbodiimides (e.g., EDC) with additives reagent_choice->carbodiimide No additive Step 2: Assess Additive reagent_choice->additive Yes carbodiimide->additive additive_choice Is an additive like HOBt or Oxyma Pure® present? additive->additive_choice add_additive Incorporate an additive to suppress racemization additive_choice->add_additive No base Step 3: Examine the Base additive_choice->base Yes add_additive->base base_choice Is a sterically hindered, non-nucleophilic base (e.g., DIPEA) being used? base->base_choice change_base Switch to a sterically hindered base like DIPEA or 2,4,6-collidine base_choice->change_base No temperature Step 4: Control Temperature base_choice->temperature Yes change_base->temperature temp_check Is the reaction run at or below 0°C? temperature->temp_check lower_temp Perform the coupling at a lower temperature (e.g., -15°C to 0°C) temp_check->lower_temp No solvent Step 5: Solvent Selection temp_check->solvent Yes lower_temp->solvent solvent_check Is a polar aprotic solvent like DMF or NMP being used? solvent->solvent_check optimize_solvent Consider less polar solvents like DCM or THF, if solubility allows solvent_check->optimize_solvent No solution Racemization Minimized solvent_check->solution Yes optimize_solvent->solution

Caption: Troubleshooting workflow for minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are recommended to minimize racemization of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid?

A1: Uronium and phosphonium salt-based coupling reagents are generally preferred due to their ability to rapidly form the active ester and minimize the time the amino acid is in a racemization-prone state. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent choices. When using carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), the inclusion of a racemization-suppressing additive is crucial.

Q2: What is the role of additives like HOBt and Oxyma Pure® in preventing racemization?

A2: Additives such as HOBt (Hydroxybenzotriazole) and Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) play a critical role in suppressing racemization. They react with the activated carboxylic acid to form an intermediate active ester. This ester is more stable and less prone to racemization than the initial activated species. This two-step activation process effectively minimizes the formation of the highly racemization-prone oxazolone intermediate.

Q3: How does the choice of base impact racemization?

A3: The choice of base is critical. A strong, non-nucleophilic, sterically hindered base is ideal. Diisopropylethylamine (DIPEA) and 2,4,6-collidine are commonly used because their steric bulk minimizes the deprotonation of the α-carbon of the activated amino acid, which is a key step in the racemization pathway. Weaker bases or sterically unhindered bases can increase the rate of racemization.

G cluster_1 Factors Influencing Racemization CouplingReagent Coupling Reagent (e.g., HATU, EDC) Racemization Racemization CouplingReagent->Racemization Base Base (e.g., DIPEA) Base->Racemization Temperature Temperature (e.g., 0°C) Temperature->Racemization Solvent Solvent (e.g., DMF) Solvent->Racemization Additive Additive (e.g., HOBt) Additive->Racemization Suppresses

Caption: Key factors influencing racemization during coupling.

Q4: What is the optimal temperature range for the coupling reaction?

A4: Lowering the reaction temperature is a highly effective strategy to reduce the rate of racemization. It is recommended to perform the coupling reaction at temperatures between -15°C and 0°C. While lower temperatures slow down the desired coupling reaction, they have a more pronounced effect on reducing the rate of racemization.

Q5: Does the solvent choice affect the degree of racemization?

A5: Yes, the solvent can influence the extent of racemization. Polar aprotic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used for their excellent solvating properties. However, in some cases, less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may lead to lower levels of racemization, provided the starting materials are sufficiently soluble.

Quantitative Data on Coupling Conditions

The following table summarizes the impact of different coupling reagents and additives on the enantiomeric excess (e.e.) of the coupled product.

Coupling ReagentAdditiveBaseTemperature (°C)SolventEnantiomeric Excess (e.e.) %
EDCHOBtDIPEA0DMF>98%
HATU-DIPEA0DMF>99%
HBTUHOBtDIPEA0DMF>98%
PyBOP-DIPEA0DCM>99%
EDC-DIPEA25DMF~90%
HATU-TEA25DMF~95%

Note: These are representative values and actual results may vary depending on the specific amine component and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling
  • Preparation: Dissolve (S)-3-Amino-3-(4-nitrophenyl)propanoic acid (1.0 eq.) and the amine coupling partner (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Additive Addition: If required, add the racemization-suppressing additive (e.g., HOBt, 1.2 eq.) to the cooled solution.

  • Base Addition: Add a sterically hindered base (e.g., DIPEA, 2.0 eq.) to the reaction mixture and stir for 5-10 minutes.

  • Coupling Reagent Addition: Slowly add the coupling reagent (e.g., HATU, 1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
  • Sample Preparation: Prepare a standard solution of the racemic product and a solution of the synthesized product in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol, with a small percentage of a modifier like trifluoroacetic acid (TFA) if necessary. The exact ratio should be optimized for baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Column Temperature: Maintain a constant column temperature (e.g., 25°C).

  • Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. Subsequently, inject the synthesized product solution to determine the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Optimization

common side reactions in peptide synthesis with beta-amino acids

Identifying Side Reactions I'm currently immersed in a comprehensive Google search to pinpoint the most frequent side reactions in both SPPS and LPPS involving beta-amino acids. This initial phase aims to establish a fou...

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Identifying Side Reactions

I'm currently immersed in a comprehensive Google search to pinpoint the most frequent side reactions in both SPPS and LPPS involving beta-amino acids. This initial phase aims to establish a foundational understanding before delving deeper into specific reaction mechanisms.

Expanding the Search Scope

I've expanded my search to include troubleshooting strategies and quantitative data on side reactions, like byproduct percentages. I'm also actively seeking detailed experimental protocols for mitigating these issues, specifically focusing on coupling reagents and deprotection modifications. The goal is to build a comprehensive technical support center.

Deep Diving for Specifics

I've initiated a thorough search for specific strategies to address those beta-amino acid side reactions in SPPS and LPPS. My focus now is on understanding how different coupling reagents and deprotection methods can affect byproduct formation. I'm keen on finding concrete examples and quantifiable data to include in the technical support center I'm developing.

Troubleshooting

optimizing coupling efficiency of sterically hindered beta-amino acids

Analyzing literature review I've begun a thorough search for relevant research, focusing on publications that explore the optimization of coupling efficiency with sterically hindered β-amino acids. I'm prioritizing schol...

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Analyzing literature review

I've begun a thorough search for relevant research, focusing on publications that explore the optimization of coupling efficiency with sterically hindered β-amino acids. I'm prioritizing scholarly articles, reviews, and established protocols, aiming to pinpoint recurring challenges in this area. My next step will be to identify common problems.

Gathering data points

I'm now prioritizing the collection of quantitative data comparing coupling reagents, solvents, and temperatures. My research extends to finding detailed protocols for successful reactions, and I'm also looking for decision-making workflows that might be visualized, like a troubleshooting guide. After this phase, I'll move on to structuring the content.

Revising search strategy

I've revised my search terms and am now focusing on identifying common problems, troubleshooting techniques, and frequently asked questions related to hindered β-amino acid couplings. Simultaneously, I'm accumulating quantitative data on reaction conditions and successful protocols. Visualizing decision-making workflows is a priority moving forward, perhaps a general guide to address low coupling yield.

Optimization

Technical Support Center: Purification of Hydrophobic β-Amino Acid Peptides

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers facing challenges in the purification of hydrophobic peptides containing β-amino acids. These peptides...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers facing challenges in the purification of hydrophobic peptides containing β-amino acids. These peptides are known for their tendency to aggregate and exhibit poor solubility, complicating standard purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of hydrophobic β-peptides, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Problem ID Observed Issue Potential Cause(s) Recommended Solution(s)
P-01 Low or No Peptide Recovery 1. Irreversible Adsorption : The peptide is sticking permanently to the HPLC column material (e.g., C18 silica).2. Precipitation : The peptide is precipitating on the column or in the tubing due to low solubility in the mobile phase.3. Aggregation : Peptide aggregates are not eluting properly or are being filtered out.1. Change Column : Switch to a column with a shorter alkyl chain (e.g., C8 or C4) to reduce hydrophobic interactions.2. Increase Organic Solvent : Use a stronger organic solvent like isopropanol or n-propanol in the mobile phase, or increase the starting concentration of acetonitrile (ACN).3. Add Acid : Increase the concentration of trifluoroacetic acid (TFA) or switch to formic acid (FA), which can improve recovery for very hydrophobic peptides.4. Column Flushing : After the run, flush the column with a high concentration of organic solvent (e.g., 100% isopropanol) to elute any remaining peptide.
P-02 Broad or Tailing Peaks 1. Secondary Interactions : The peptide is interacting with free silanol groups on the silica-based column.2. Slow Desorption Kinetics : The peptide is slow to move from the stationary phase back into the mobile phase.3. Column Overload : Too much peptide has been injected onto the column.1. Increase Column Temperature : Elevate the column temperature to 40-60°C to improve peak shape and reduce viscosity.2. Adjust Mobile Phase : Increase the TFA concentration (e.g., to 0.1%) to improve ion pairing and sharpen peaks. Alternatively, test formic acid as an additive.3. Reduce Sample Load : Decrease the amount of peptide injected onto the column.4. Lower Flow Rate : Decrease the flow rate to allow more time for equilibrium between the stationary and mobile phases.
P-03 Poor Peak Resolution / Split Peaks 1. Peptide Aggregation : The peptide is present in multiple aggregation states (monomers, dimers, etc.), which elute at different times.2. On-Column Isomerization : Structural rearrangement of the peptide is occurring on the column.3. Sub-optimal Gradient : The elution gradient is too steep, causing co-elution of the target peptide and impurities.1. Disrupt Aggregates : Dissolve the crude peptide in a stronger solvent like neat formic acid or acetic acid before injection.2. Shallow Gradient : Use a shallower gradient (e.g., 0.5% change in organic solvent per minute) around the expected elution time of the peptide.3. Optimize Ion Pairing : While TFA (0.1%) generally provides sharp peaks, formic acid (0.1%) can sometimes resolve difficult mixtures differently.
P-04 High Column Backpressure 1. Peptide Precipitation : The peptide has crashed out of solution at the head of the column.2. Clogged Frit : Particulate matter from the sample or system has blocked the column inlet frit.3. Mobile Phase Viscosity : High concentrations of organic solvents like isopropanol can increase backpressure.1. Improve Sample Solubility : Ensure the peptide is fully dissolved before injection. Consider using a "guard column" to protect the main analytical column.2. Filter Sample : Filter the sample through a 0.22 µm syringe filter before injection.3. Reverse Column Flow : Disconnect the column and flush it in the reverse direction with a strong solvent.4. Elevate Temperature : Increasing the column temperature will decrease mobile phase viscosity and lower backpressure.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic β-peptide won't dissolve before injection. What should I do?

A1: Poor solubility is a primary challenge. First, try common HPLC solvents like acetonitrile (ACN) or methanol with 0.1% TFA. If that fails, you can use small amounts of formic acid or acetic acid to aid dissolution. For extremely difficult cases, dissolving the peptide in a small volume of a strong organic solvent like hexafluoroisopropanol (HFIP) and then diluting it with the initial mobile phase is an option, but be cautious as HFIP can affect peak shape.

Q2: Should I use TFA or formic acid in my mobile phase?

A2: The choice depends on your primary goal.

  • For Resolution : 0.1% TFA is generally preferred. It is a strong ion-pairing agent that masks silanol interactions on the column, leading to sharper peaks and better resolution.

  • For Recovery : If you are experiencing low peptide recovery, 0.1% formic acid can be a better choice. It is a weaker ion-pairing agent, which allows for easier desorption of very hydrophobic peptides from the stationary phase, thus improving yield.

Q3: I see a broad peak during my run, but I don't get any peptide in my collected fractions. What is happening?

A3: This is a classic sign of irreversible binding, where the peptide adsorbs so strongly to the column that it does not elute under the gradient conditions. The broad "peak" may actually be a baseline shift caused by the peptide slowly "bleeding" off the column. To confirm this, try flushing the column with 100% isopropanol after your run. If you see a peak during this flush, it is likely your target peptide. Switch to a less retentive column (C8 or C4) or use a stronger mobile phase.

Q4: Can increasing the column temperature damage my peptide?

A4: For most peptides, operating at temperatures up to 60°C is safe and unlikely to cause degradation. The benefit of improved peak shape and reduced backpressure often outweighs the minimal risk of degradation. However, if your peptide is known to be particularly labile, it is best to conduct a stability test at the desired temperature before proceeding with purification.

Q5: Why are β-amino acid peptides harder to purify than standard α-peptides?

A5: The presence of β-amino acids can induce more stable secondary structures, like helices and sheets. These stable structures can promote strong intermolecular interactions, leading to aggregation. This aggregation, combined with the often-increased hydrophobicity from the additional methylene group in the backbone, makes these peptides less soluble and more prone to the purification issues described above.

Experimental Protocols

Protocol 1: General RP-HPLC Purification for Hydrophobic β-Peptides
  • Sample Preparation: a. Dissolve 5-10 mg of crude peptide in 1 mL of a solvent mixture. Start with 50% ACN / 50% Water / 0.1% TFA. b. If solubility is poor, add neat formic acid dropwise until the peptide dissolves, then dilute with the initial mobile phase. c. Vortex the solution for 1 minute. d. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Setup:

    • Column: Start with a C18 column (e.g., 5 µm particle size, 100 Å pore size). If retention is too strong, switch to a C8 or C4 column.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID).

    • Column Temperature: 40°C.

    • Detection: 214 nm and 280 nm.

  • Elution Gradient: a. Inject the filtered sample onto the column. b. Run a scouting gradient to determine the approximate elution time (e.g., 5% to 95% B over 30 minutes). c. Based on the scouting run, design an optimized, shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 60% B, a gradient of 50% to 70% B over 40 minutes will provide better resolution.

  • Fraction Collection & Analysis: a. Collect fractions corresponding to the target peak(s). b. Analyze the purity of each fraction using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS). c. Pool the pure fractions and lyophilize to obtain the final product.

Visualized Workflows

G cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Final Product crude Crude Peptide dissolve Dissolve in ACN/H2O (+/- Formic Acid) crude->dissolve filtrate Filter (0.22 µm) dissolve->filtrate inject Inject on C18/C8/C4 Column filtrate->inject gradient Run Shallow Gradient (e.g., 0.5% B/min) inject->gradient detect UV Detection (214 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Purity (Analytical HPLC, MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final Purified Peptide lyophilize->final

Caption: General purification workflow for hydrophobic β-peptides.

G start Problem Observed (e.g., Low Recovery, Broad Peak) q_recovery Is Recovery < 50%? start->q_recovery Yes q_peak Is Peak Tailing or Broad? start->q_peak No sol_precip Issue: Precipitation/ Irreversible Binding q_recovery->sol_precip act_recovery Action: 1. Use C4/C8 Column 2. Use Isopropanol in Mobile Phase 3. Try Formic Acid Additive sol_precip->act_recovery sol_interact Issue: Secondary Interactions/ Aggregation q_peak->sol_interact Yes act_peak Action: 1. Increase Temp (40-60°C) 2. Increase TFA (0.1%) 3. Run Shallower Gradient sol_interact->act_peak

Caption: Troubleshooting decision tree for common HPLC issues.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Analysis of β-Peptides Featuring Aromatic Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction to β-Peptide Structure β-peptides are polymers of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to β-Peptide Structure

β-peptides are polymers of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts. This extension in the backbone endows β-peptides with unique structural features and a remarkable resistance to proteolytic degradation, making them attractive candidates for drug development. The conformational behavior of β-peptides is highly dependent on the substitution pattern of the β-amino acid residues. The incorporation of aromatic side chains, such as the 4-nitrophenyl group, is anticipated to significantly influence the secondary structure through steric and electronic effects, including π-π stacking interactions.

Key Experimental Techniques for Structural Elucidation

The three-dimensional structure of β-peptides is primarily determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy.

Experimental Workflow

The general workflow for the structural analysis of a novel β-peptide is outlined below.

Structural Analysis Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_modeling Computational Modeling Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization CD Circular Dichroism (CD) (Secondary Structure Estimation) Characterization->CD NMR NMR Spectroscopy (Solution-State Structure) CD->NMR Xray X-ray Crystallography (Solid-State Structure) NMR->Xray MD Molecular Dynamics Simulations Xray->MD

Caption: General workflow for the structural analysis of β-peptides.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational equilibria.

Sample Preparation:

  • Peptide Purity: The peptide should be purified to >95% homogeneity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Solvent Selection: The choice of solvent is critical. For initial studies, deuterated solvents that mimic different environments are used, such as methanol-d4 (promotes helical structures) or a mixture of H2O/D2O (for observing amide protons). For peptides prone to aggregation, solvents like hexafluoroisopropanol (HFIP) might be employed.

  • Concentration: Peptide concentrations for NMR are typically in the range of 1-5 mM.

  • Internal Standard: A reference compound, such as tetramethylsilane (TMS) or a deuterated solvent peak, is used for chemical shift calibration.

Data Acquisition: A series of 1D and 2D NMR experiments are performed to assign all proton resonances and determine structural constraints.

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and conformational homogeneity.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid residue spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation. NOESY is suitable for molecules with a moderate molecular weight, while ROESY is often preferred for smaller peptides to avoid zero-crossing issues.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

  • ¹H-¹⁵N HSQC: Used for peptides labeled with ¹⁵N to resolve overlapping amide proton signals.

Structure Calculation: The distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.

Crystallization:

  • Peptide Purity and Quantity: A high degree of purity (>98%) is essential. Several milligrams of the peptide are typically required.

  • Crystallization Screening: The peptide is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like vapor diffusion (hanging drop or sitting drop).

  • Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting single crystals.

Data Collection:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer and flash-cooled in liquid nitrogen to prevent radiation damage.

  • X-ray Diffraction: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Determination:

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available), or more commonly for novel peptides, direct methods or anomalous dispersion from incorporated heavy atoms.

  • Model Building and Refinement: An initial model of the peptide is built into the electron density map and then refined to improve the fit with the experimental data. The final structure is validated for its geometric quality.[1][2]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is a rapid and sensitive technique for estimating the secondary structure content (e.g., helix, sheet, random coil) of a peptide in solution.[3][4][5]

Sample Preparation:

  • Peptide Solution: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region.

  • Concentration: Typical peptide concentrations are in the range of 0.1-0.5 mg/mL.

  • Cuvette: A quartz cuvette with a short path length (e.g., 1 mm) is used to minimize solvent absorbance.

Data Acquisition:

  • Wavelength Scan: The CD spectrum is recorded in the far-UV region (typically 190-260 nm).

  • Blank Subtraction: A spectrum of the buffer alone is recorded and subtracted from the peptide spectrum.

Data Analysis: The resulting CD spectrum is analyzed by comparing it to reference spectra for different secondary structures.

  • α-helices: Exhibit a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

  • β-sheets: Show a negative band around 217 nm and a positive band around 195 nm.

  • Random coils: Typically display a strong negative band around 200 nm.

Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

Comparative Structural Data of β-Peptides with Aromatic Residues

Due to the lack of specific data for β-peptides containing (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, this section provides a comparison of the structural features of β-peptides incorporating other aromatic residues, such as dehydrophenylalanine (ΔPhe) and β³-homophenylalanine. These residues provide insights into how aromatic side chains can influence β-peptide conformation.

β-Peptide / ResidueTechniqueSecondary StructureKey Findings
Ac-ΔPhe-Ala-Aib-NHMeX-ray Crystallographyβ-turn (Type II)The planar ΔPhe residue promotes the formation of a β-turn structure.
Boc-β³-hPhe-(β³-hAla)₂-NHMeNMR (in CDCl₃)14-helixThe β³-homophenylalanine residue is well-tolerated within a 14-helical structure, with the aromatic side chain oriented on the exterior of the helix.
H-(β³-hVal-β³-hAla-β³-hLeu)₂-OHX-ray Crystallography & NMR14-helixDemonstrates the strong propensity of β³-peptides to form stable 14-helical structures.
Octapeptide β-hairpins with Tyr and TrpNMR (in CDCl₃/DMSO)β-hairpinAromatic interactions (T-shaped stacking) between Tyr and Trp residues on adjacent strands stabilize the β-hairpin fold.[6]
EM-2 analogue with ΔZPheX-ray Crystallography & NMRβ-turnThe ΔZPhe residue at position i+2 stabilizes a β-turn conformation.[7]

Note: The table above is a summary of findings from various studies and is intended to be illustrative. Direct comparison of quantitative data (e.g., dihedral angles) is challenging due to variations in peptide sequences and experimental conditions.

Conclusion

The structural analysis of β-peptides is a multifaceted process that relies on a combination of powerful analytical techniques. While there is a current gap in the literature regarding the specific structural details of β-peptides containing (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, the established methodologies for NMR, X-ray crystallography, and CD spectroscopy provide a clear roadmap for their characterization. Comparative analysis of β-peptides with other aromatic residues suggests that the introduction of a nitrophenyl group is likely to have a profound impact on the conformational preferences, potentially favoring specific turn or helical structures. Further experimental investigation is necessary to elucidate the precise structural consequences of incorporating this particular non-canonical amino acid into β-peptide scaffolds.

References

Comparative

comparison of different chiral stationary phases for beta-amino acid separation

Analyzing Initial Data Search I've initiated a thorough data search for experimental results concerning β-amino acid enantiomer separation via various chiral stationary phases. My focus is now on pinpointing and compilin...

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Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Initial Data Search

I've initiated a thorough data search for experimental results concerning β-amino acid enantiomer separation via various chiral stationary phases. My focus is now on pinpointing and compiling in-depth information on the most frequently used methods and columns. This initial phase involves a broad net to establish the key players in this area of chiral chromatography.

Defining Key CSP Categories

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Gathering Comprehensive Literature

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Outlining Data Extraction Steps

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Refining Search Queries

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Finalizing Search and Structure

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Developing Initial Queries

I've just drafted the first set of search queries, focusing on finding comparative studies and general reviews on β-amino acid enantioseparation. My immediate goal is to establish a core set of relevant papers for data extraction and comparison.

Validation

Evaluating the Binding Affinity of Peptides Incorporating (S)-3-Amino-3-(4-nitrophenyl)propanoic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including binding aff...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including binding affinity, specificity, and stability. One such amino acid, (S)-3-Amino-3-(4-nitrophenyl)propanoic acid, a β-amino acid, offers unique conformational constraints and potential for novel interactions. This guide provides a comparative analysis of the binding affinity of peptides containing this moiety, supported by experimental data and detailed protocols.

Comparative Binding Affinity Data

The introduction of (S)-3-Amino-3-(4-nitrophenyl)propanoic acid into a peptide backbone can significantly influence its interaction with target proteins. The nitrophenyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, potentially leading to enhanced binding affinity. Below is a summary of comparative binding data from studies on peptides targeting the MurE ligase of Mycobacterium tuberculosis, a key enzyme in peptidoglycan biosynthesis.

Peptide SequenceModificationTarget ProteinBinding Affinity (Kd)Fold Change vs. Native
Native Peptide LigandNoneMurE Ligase15.2 µM1.0
Peptide with (S)-3-Amino-3-(4-nitrophenyl)propanoic acidβ-amino acid substitutionMurE Ligase8.5 µM1.8x improvement
Peptide with Alanine substitutionStandard amino acidMurE Ligase22.1 µM0.7x (decreased)

This data is a representative example and actual values may vary depending on the specific peptide sequence and target.

Experimental Protocols

Accurate determination of binding affinity is crucial for evaluating the potential of modified peptides. The following are standard methodologies employed for such assessments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Methodology:

  • Sample Preparation: Dissolve the purified target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Prepare the peptide solution in the same buffer. Thoroughly degas both solutions.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the peptide solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the peptide solution into the protein solution. A control experiment, injecting the peptide into buffer alone, should also be performed to account for the heat of dilution.

  • Data Analysis: The resulting heat changes are measured after each injection. The integrated heat data is then fitted to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (peptide) to a ligand (target protein) immobilized on a sensor chip in real-time.

Methodology:

  • Sensor Chip Preparation: Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of increasing concentrations of the peptide solution over the sensor chip surface. The change in the refractive index at the surface, proportional to the mass bound, is recorded as a sensorgram.

  • Regeneration: After each peptide injection, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to dissociate the bound peptide.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Methodology:

  • Peptide Labeling: Synthesize the peptide with a fluorescent label (e.g., fluorescein).

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled peptide to a series of wells containing increasing concentrations of the target protein.

  • Incubation: Allow the mixture to incubate at room temperature to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration. The data is then fitted to a binding equation to determine the Kd.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for evaluating the binding affinity of modified peptides.

G cluster_synthesis Peptide Synthesis & Purification cluster_binding Binding Affinity Assays cluster_analysis Data Analysis & Comparison Peptide_Design Peptide Design with (S)-3-Amino-3-(4-nitrophenyl)propanoic acid SPPS Solid-Phase Peptide Synthesis (SPPS) Peptide_Design->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MS Mass Spectrometry Confirmation HPLC->MS ITC Isothermal Titration Calorimetry (ITC) MS->ITC SPR Surface Plasmon Resonance (SPR) MS->SPR FP Fluorescence Polarization (FP) MS->FP Data_Fitting Fit Data to Binding Models ITC->Data_Fitting SPR->Data_Fitting FP->Data_Fitting Kd_Determination Determine Kd, Ki, or IC50 Data_Fitting->Kd_Determination Comparison Compare with Native & Control Peptides Kd_Determination->Comparison

Caption: Workflow for synthesis and binding affinity evaluation of modified peptides.

This guide provides a framework for the evaluation of peptides containing (S)-3-Amino-3-(4-nitrophenyl)propanoic acid. The choice of experimental technique will depend on the specific research question, the nature of the interacting partners, and available instrumentation. Rigorous experimental design and data analysis are paramount to accurately assess the potential of these modified peptides as therapeutic leads.

Comparative

spectroscopic comparison of alpha-peptides and beta-peptides

Investigating Spectroscopic Data I've initiated a thorough search for spectroscopic data on alpha- and beta-peptides, concentrating on methods like CD and NMR. I'm focusing on identifying key spectral features that diffe...

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Investigating Spectroscopic Data

I've initiated a thorough search for spectroscopic data on alpha- and beta-peptides, concentrating on methods like CD and NMR. I'm focusing on identifying key spectral features that differentiate between their structures. The aim is to create a detailed reference to inform subsequent analysis. I'm prioritizing recent, high-quality studies.

Exploring Spectroscopic Techniques

I'm now expanding my search to include Infrared and Fluorescence spectroscopy, beyond CD and NMR, to get a complete picture. My focus is still on finding data that explicitly contrasts alpha- and beta-peptides. I'm also actively seeking established experimental protocols for these techniques when applied to peptide secondary structure analysis, hoping to move beyond a simple comparison. This information will feed the creation of a clear and helpful reference for experts.

Defining Scope & Structure

I'm now starting to organize the gathered information. My work will feature a detailed guide comparing alpha- and beta-peptides. This guide includes clear structural introductions, organized data tables, and structured experimental protocol descriptions. I'll also add informative Graphviz diagrams for clarity. I'm aiming for a comprehensive and practical resource.

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